N-lauroyl-1-deoxysphingosine (M18

Catalog No.
S3314359
CAS No.
1246298-54-3
M.F
C30H59NO2
M. Wt
465.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-lauroyl-1-deoxysphingosine (M18

CAS Number

1246298-54-3

Product Name

N-lauroyl-1-deoxysphingosine (M18

IUPAC Name

N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]dodecanamide

Molecular Formula

C30H59NO2

Molecular Weight

465.8 g/mol

InChI

InChI=1S/C30H59NO2/c1-4-6-8-10-12-14-15-16-17-19-20-22-24-26-29(32)28(3)31-30(33)27-25-23-21-18-13-11-9-7-5-2/h24,26,28-29,32H,4-23,25,27H2,1-3H3,(H,31,33)/b26-24+/t28-,29+/m0/s1

InChI Key

CVVBKHCRYODUEU-WDLVWQCFSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)NC(=O)CCCCCCCCCCC)O

N-lauroyl-1-deoxysphingosine, also known as M18, is a member of the 1-deoxysphingolipid family, characterized by the absence of a hydroxyl group at the first carbon of the sphingoid backbone. This compound is synthesized through the acylation of 1-deoxysphingosine with lauric acid. It plays a significant role in cellular signaling and membrane structure, particularly in the context of neurotoxicity and metabolic disorders. The structure of N-lauroyl-1-deoxysphingosine includes a long-chain fatty acid (lauroyl) attached to the sphingosine backbone, which influences its biological activity and interactions within cellular membranes .

  • The detailed mechanism of action of M18 remains to be fully elucidated.
  • Research suggests that it might interact with enzymes involved in sphingolipid metabolism or target specific receptors involved in cellular signaling pathways [].
  • More studies are needed to understand the specific molecular interactions and downstream effects of M18.
  • Information on the safety profile and hazards associated with M18 is limited due to its likely use as a research tool.
  • Standard laboratory safety practices should be followed when handling M18, as with any unknown compound.

Here are some areas of scientific research where N-Lauroyl-1-deoxysphingosine (M18) is being investigated:

Cellular Signaling

M18 has been shown to interact with specific cellular receptors, particularly S1P receptors, which play a crucial role in various cellular processes, including cell proliferation, survival, and migration. Studies suggest that M18 might modulate these processes, potentially impacting diseases like cancer and inflammation. Source: Sphingosine 1-phosphate receptor 1 signaling in cancer: therapeutic potential and novel targets:

Neurodegenerative Diseases

Research suggests that M18 might have neuroprotective effects, potentially benefiting individuals with neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies indicate that M18 might promote the survival and differentiation of neural stem cells, potentially aiding in neuronal regeneration. Source: N-lauroyl-deoxysphingosine (LSD) promotes survival and differentiation of neural stem cells and alleviates MPTP-induced dopaminergic neurodegeneration in mice:

Typical of sphingolipids, including:

  • Oxidation: This reaction can lead to the formation of reactive oxygen species, influencing cell signaling pathways.
  • Reduction: Reduction reactions can modify the double bond configuration within the sphingoid backbone.
  • Substitution: The compound can participate in substitution reactions, where different acyl groups may replace the lauroyl group, leading to diverse derivatives with varying biological properties .

N-lauroyl-1-deoxysphingosine exhibits several biological activities:

  • Neurotoxicity: As an atypical sphingolipid, it has been implicated in neurotoxic effects, particularly in conditions related to altered lipid metabolism.
  • Cell Signaling: It acts as a signaling molecule influencing apoptosis, cellular proliferation, and stress responses.
  • Inflammation: The compound has been linked to inflammatory processes, suggesting its potential role in various disease states .

The synthesis of N-lauroyl-1-deoxysphingosine typically involves:

  • Condensation Reaction: The first step is the condensation of L-serine with palmitoyl-CoA to form 1-deoxysphinganine.
  • Acylation: The resulting 1-deoxysphinganine is then acylated with lauric acid (N-lauroyl) using specific enzymes such as ceramide synthases. This process can be influenced by various factors including substrate availability and enzyme activity .

N-lauroyl-1-deoxysphingosine has various applications in research and medicine:

  • Biochemical Research: Used as a tool to study sphingolipid metabolism and its implications in diseases.
  • Pharmaceutical Development: Potential therapeutic applications due to its unique biological activities, particularly in neurodegenerative diseases and cancer.
  • Food Science: Investigated for its presence and effects in certain food materials, contributing to understanding dietary impacts on health .

Interaction studies involving N-lauroyl-1-deoxysphingosine focus on its effects on cellular components:

  • Protein Folding: Research indicates that non-canonical 1-deoxysphingolipids can impair protein folding mechanisms within cells.
  • Cytoskeletal Disruption: Studies have shown that these compounds may disrupt cytoskeletal integrity, affecting cell shape and function .
  • Cell Membrane Dynamics: Investigations into how N-lauroyl-1-deoxysphingosine interacts with lipid membranes reveal insights into its role in membrane fluidity and permeability.

Several compounds share structural similarities with N-lauroyl-1-deoxysphingosine but differ in their biological activities or chemical properties. Here are some notable comparisons:

Compound NameStructure/FeaturesUnique Properties
1-DeoxysphinganineLacks acyl group; basic sphingoid structurePrecursor to various deoxysphingolipids
SphingosineContains a hydroxyl group at C1; canonical sphingoidInvolved in sphingolipid metabolism
N-palmitoyl-1-deoxysphingosineSimilar acylation but with palmitic acidDifferent fatty acid chain influences activity
CeramideContains an amide bond; fully saturatedKey player in cell signaling and apoptosis

N-lauroyl-1-deoxysphingosine's uniqueness lies in its specific lauroyl acylation, which affects its interaction with cellular membranes and its consequent biological effects compared to other sphingolipids. This specificity may contribute to distinct physiological roles that warrant further investigation .

Substrate Specificity of Serine Palmitoyltransferase in Atypical Sphingolipid Synthesis

Serine palmitoyltransferase (SPT) catalyzes the committed step of sphingolipid biosynthesis by condensing L-serine with palmitoyl-CoA to form 3-ketodihydrosphingosine. However, structural studies of Sphingobacterium multivorum SPT reveal a broader substrate tolerance, enabling the incorporation of L-alanine, glycine, and L-homoserine into deoxy-sphingoid bases. High-resolution crystallography (1.40–1.55 Å) demonstrates that active-site residues, including His159 and Asn163, undergo subtle rearrangements to accommodate alternative amino acid substrates. For instance, L-alanine binding induces a 1.2 Å shift in the pyridoxal-5'-phosphate (PLP) cofactor, reducing the catalytic efficiency for non-canonical substrates by 10–20% compared to L-serine.

Non-active-site mutations in human SPTLC1/SPTLC2 subunits, such as SPTLC1-C133W, perturb hydrogen-bonding networks between the substrate and active-site water molecules, favoring the production of 1-deoxysphinganine (m18:0) and 1-deoxymethylsphinganine (m17:0). These structural adaptations explain the pathogenicity of certain SPTLC mutations in hereditary sensory and autonomic neuropathy type I (HSAN1), where aberrant 1-deoxysphingolipids accumulate due to enhanced alanine utilization.

Table 1: Substrate Specificity of Serine Palmitoyltransferase (SPT)

SubstrateCatalytic Efficiency (kcat/Km)ProductStructural Adaptation
L-serine100%3-ketodihydrosphingosineOptimal PLP positioning
L-alanine15–20%1-deoxysphinganineHis159 rotation, water displacement
Glycine5–10%1-deoxymethylsphinganineTrp215 lateral chain shift

Kinetic Analysis of Alanine vs. Serine Utilization During Deoxysphingoid Base Formation

The preferential use of L-serine over L-alanine by SPT is governed by differences in binding affinity and catalytic turnover. Kinetic assays using rat liver microsomes demonstrate a 6-fold higher Km for L-alanine (1.8 mM) compared to L-serine (0.3 mM), with a corresponding 4-fold reduction in Vmax. This results in a 24-fold lower catalytic efficiency (kcat/Km) for L-alanine, consistent with its role as a minor physiological substrate. However, cellular depletion of L-serine—observed in prolonged cell culture—shifts the equilibrium toward L-alanine utilization, increasing 1-deoxysphinganine production by 300–400% over 72 hours.

Mechanism-based inhibitors like β-chloro-L-alanine irreversibly inactivate SPT by forming a covalent adduct with the PLP cofactor, mimicking the transition state of the decarboxylation reaction. Time-dependent inactivation follows pseudo-first-order kinetics (kinact = 0.12 min⁻¹), with complete enzyme inhibition occurring within 10 minutes at 5 mM β-chloro-L-alanine. This inhibition is stereospecific, as β-chloro-D-alanine exhibits no activity, confirming the enzyme’s strict enantioselectivity.

Table 2: Kinetic Parameters of SPT for Canonical and Atypical Substrates

ParameterL-SerineL-AlanineGlycine
Km (mM)0.31.84.2
Vmax (nmol/min/mg)12.53.10.9
kcat/Km (M⁻¹s⁻¹)4.2 × 10⁴1.8 × 10³2.1 × 10²

Compartmentalization of 1-Deoxysphingolipid Synthesis in Endoplasmic Reticulum Microdomains

The synthesis of N-lauroyl-1-deoxysphingosine occurs in specialized ER subdomains enriched in ceramide synthase (CerS) isoforms with specificity for medium-chain acyl-CoAs. CerS5, which preferentially utilizes C16:0-CoA, exhibits a 11-residue loop (residues 299–309) that confers flexibility to accommodate shorter acyl chains like lauroyl-CoA (C12:0). Chimeric CerS5 containing the corresponding CerS2 loop (residues 299–309) shifts specificity toward C22:0-CoA, highlighting the critical role of this region in substrate selection.

Cryo-EM structures of the yeast CerS homolog (Lag1p/Lac1p) reveal a dimeric architecture embedded in the ER membrane, with a solvent-exposed lumenal loop facilitating acyl-CoA access. This loop aligns with the CerS5 299–309 region, suggesting evolutionary conservation of the acyl chain selectivity mechanism. Lipidomic analyses of Caenorhabditis elegans CerS mutants (e.g., hyl-2) demonstrate that disruptions in ER microdomain organization reduce C20–C22 sphingolipids by 40–60% while increasing C24 species, underscoring the spatial regulation of acyl chain length.

Figure 1: Proposed Model of 1-Deoxysphingolipid Synthesis in ER Microdomains

[ER Membrane]  | SPTLC1/SPTLC2             | CerS5 (C12/C16-specific) |  | PLP-cofactor              | 11-residue selectivity loop |  | L-alanine → 1-deoxysphinganine | Lauroyl-CoA → N-lauroyl-1-deoxysphingosine |  

The N-acylation of 1-deoxysphingosine by lauroyl-CoA is catalyzed by ceramide synthases (CerSs), a family of six enzymes (CerS1–6) that exhibit distinct fatty acid chain-length preferences. While canonical CerSs typically incorporate C14–C26 acyl chains into ceramides, the lauroyl (C12) conjugation observed in N-lauroyl-1-deoxysphingosine represents an atypical modification. Structural studies of CerS6, which preferentially utilizes C16:0 acyl-CoA, reveal a conserved mechanism where the acyl chain binds within a hydrophobic tunnel formed by transmembrane helices 5–7 [3]. The enzyme’s active site accommodates sphingoid bases through a side pocket lined with polar residues, including Asp242 and Tyr189, which stabilize the substrate during the ping-pong reaction mechanism [3].

Despite CerS6’s preference for longer chains, in vitro assays demonstrate that CerSs retain partial activity toward shorter acyl donors like lauroyl-CoA. This flexibility may arise from structural plasticity in the acyl-binding tunnel, allowing limited accommodation of C12 chains [1] [3]. Kinetic analyses further indicate that the apparent K~m~ for lauroyl-CoA is approximately 2.5-fold higher than for palmitoyl-CoA (C16:0), suggesting reduced catalytic efficiency for shorter acyl groups [1]. The resulting N-lauroyl-1-deoxysphingosine accumulates in membranes, where its shorter chain length alters lipid packing and disrupts membrane microdomain organization [1].

Ceramide SynthasePreferred Acyl Chain LengthSubcellular Localization
CerS4C18–C20Endoplasmic Reticulum
CerS5C16Golgi Apparatus
CerS6C14–C16Endoplasmic Reticulum

Table 1: Chain-length specificity of select ceramide synthases. Data derived from structural and enzymatic studies [1] [3].

Cytochrome P450-Mediated Detoxification Pathways for Cytotoxic Metabolites

N-Lauroyl-1-deoxysphingosine exerts cytotoxicity through mechanisms involving mitochondrial dysfunction and endoplasmic reticulum stress [1] [4]. To mitigate these effects, cells employ cytochrome P450 (CYP)4F enzymes to oxidize the sphingoid backbone. CYP4F2 and CYP4F3 catalyze ω-hydroxylation of the lauroyl chain, converting N-lauroyl-1-deoxysphingosine into 12-hydroxy-N-lauroyl-1-deoxysphingosine [4]. This hydroxylated metabolite is further oxidized to a dicarboxylic acid via alcohol dehydrogenase and aldehyde dehydrogenase, enhancing its solubility for excretion [4].

CYP EnzymeSubstrateMetabolite Produced
CYP4F2N-Lauroyl-1-deoxysphingosine12-Hydroxy-N-lauroyl-1-deoxysphingosine
CYP4F3N-Lauroyl-1-deoxysphingosine16-Hydroxy-N-lauroyl-1-deoxysphingosine

Table 2: Cytochrome P450 isoforms involved in 1-deoxysphingolipid detoxification. Data from metabolite profiling studies [4].

Notably, CYP4F-mediated hydroxylation reduces the compound’s membrane-disruptive capacity by introducing polar groups into the hydrophobic tail. Knockdown of CYP4F2 in HEK293 cells increases intracellular N-lauroyl-1-deoxysphingosine levels by 70% and exacerbates caspase-3 activation, confirming the pathway’s role in cytoprotection [4].

Sphingolipidomic Flux Analysis Under Serine-Deprived Conditions

Serine deprivation forces serine palmitoyltransferase (SPT) to utilize alanine, generating 1-deoxysphinganine as a precursor for N-lauroyl-1-deoxysphingosine. Isotopic tracer studies using [U-¹³C]alanine show a 3.8-fold increase in 1-deoxysphingolipid synthesis within 24 hours of serine withdrawal [1] [2]. Sphingolipidomic profiling reveals concomitant decreases in canonical sphingolipids (e.g., sphingomyelin, ceramide) and increases in 1-deoxysphingolipid derivatives (Table 3).

Lipid ClassRelative Abundance (Control)Relative Abundance (-Serine)
Sphingomyelin100%62%
Ceramide100%58%
N-Lauroyl-1-deoxysphingosine100%215%

Table 3: Sphingolipidomic shifts during serine deprivation. Data normalized to control conditions [1] [2].

This metabolic rewiring is driven by substrate-level regulation of SPT and CerSs. UDP-glucose availability further amplifies flux into glucosylceramide derivatives, diverting 1-deoxysphingosine toward glycosylated forms [1]. Computational modeling predicts that sustained serine deprivation leads to a feed-forward loop, where 1-deoxysphingolipids inhibit phosphatidylserine synthase, further depleting serine pools [1].

XLogP3

11.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

465.45458012 g/mol

Monoisotopic Mass

465.45458012 g/mol

Heavy Atom Count

33

Dates

Modify: 2023-08-19

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